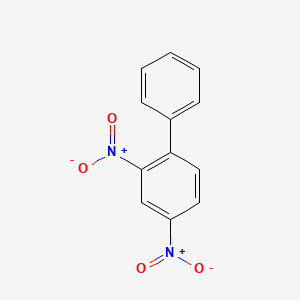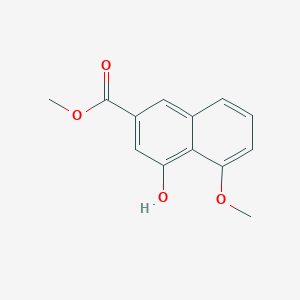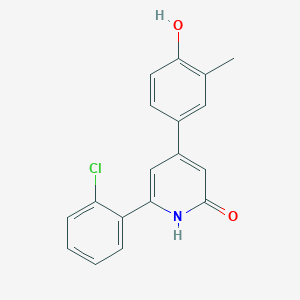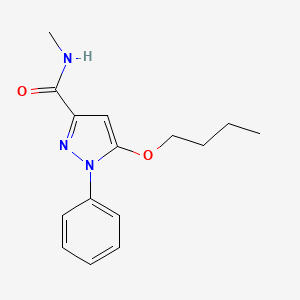
2,4-Dinitrobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrobiphenyl: is an organic compound with the molecular formula C12H8N2O4. It is a derivative of biphenyl, where two nitro groups are substituted at the 2 and 4 positions of one of the phenyl rings. This compound is known for its yellow crystalline appearance and is used in various chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Ullmann Reaction: One of the common methods to synthesize 2,4-Dinitrobiphenyl involves the Ullmann reaction. This process includes heating o-chloronitrobenzene with copper bronze at high temperatures (215-225°C) in the presence of dry sand.
Nitration: Another method involves the nitration of biphenyl using a nitrating agent such as nitric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: 2,4-Dinitrobiphenyl can undergo reduction reactions to form corresponding amines.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C), hydrogen gas, iron powder.
Substitution: Sodium methoxide, potassium hydroxide, acetonitrile.
Major Products:
Reduction: 2,4-Diaminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Dinitrobiphenyl is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and other fine chemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also investigated for its potential use in drug development and as a biochemical probe .
Industry: Industrially, this compound is used in the manufacture of polymers, resins, and other advanced materials. Its unique chemical properties make it valuable in the production of high-performance materials .
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrobiphenyl involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting metabolic pathways and enzyme activities .
Comparación Con Compuestos Similares
2,2’-Dinitrobiphenyl: Similar in structure but with nitro groups at the 2 and 2’ positions.
4,4’-Dinitrobiphenyl: Nitro groups at the 4 and 4’ positions.
2,4,6-Trinitrobiphenyl: An additional nitro group at the 6 position.
Uniqueness: 2,4-Dinitrobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research studies .
Propiedades
Número CAS |
2486-04-6 |
|---|---|
Fórmula molecular |
C12H8N2O4 |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
2,4-dinitro-1-phenylbenzene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-6-7-11(12(8-10)14(17)18)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
DBTRHJMMJLOORC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)




![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)




![4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937580.png)
